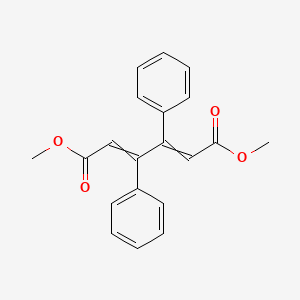
2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- is an organic compound with a complex structure It is a derivative of hexadienedioic acid, featuring two phenyl groups and two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- typically involves the esterification of 2,4-hexadienedioic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The (E,Z)- isomerism is controlled by the reaction conditions and the specific catalysts used.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. The control of isomerism is crucial in industrial settings to ensure the desired (E,Z)- configuration.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The phenyl groups can interact with aromatic receptors, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Hexadienedioic acid, dimethyl ester, (E,E)-
- 2,4-Hexadiene, 3,4-dimethyl-, (E,Z)-
- 2,4-Hexadienedioic acid, 3,4-diethyl-, dimethyl ester, (Z,Z)-
- 2,4-Hexadienedioic acid, 3-methyl-4-propyl-, dimethyl ester, (Z,E)-
Uniqueness
2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- is unique due to the presence of two phenyl groups, which impart distinct chemical properties and potential biological activities. Its (E,Z)- isomerism also adds to its uniqueness, influencing its reactivity and interactions with other molecules.
Propiedades
Número CAS |
53432-82-9 |
|---|---|
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
dimethyl 3,4-diphenylhexa-2,4-dienedioate |
InChI |
InChI=1S/C20H18O4/c1-23-19(21)13-17(15-9-5-3-6-10-15)18(14-20(22)24-2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clave InChI |
QGOMZPOFJBKCTM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C(C1=CC=CC=C1)C(=CC(=O)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


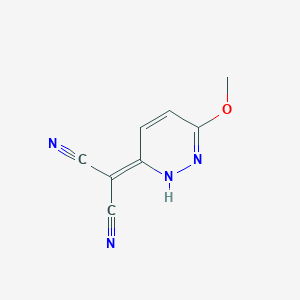
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)

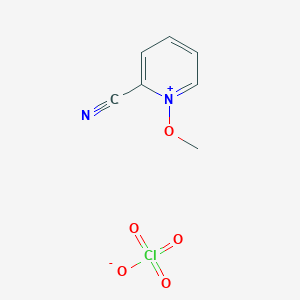
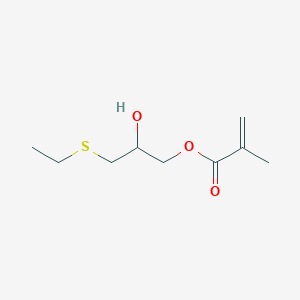


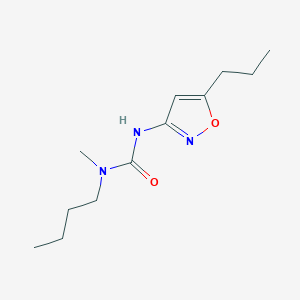
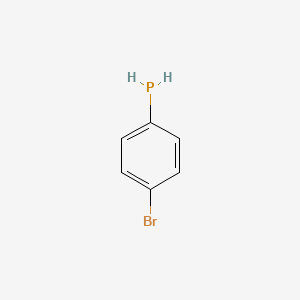
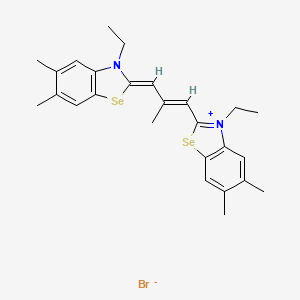
![methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14639007.png)
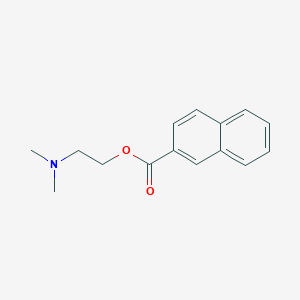
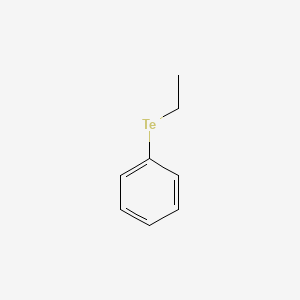
![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)
